silane CAS No. 66535-70-4](/img/structure/B14479404.png)
[(1,3-Diphenoxypropan-2-yl)oxy](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Diphenoxypropan-2-yl)oxysilane is an organosilicon compound characterized by the presence of a silane group bonded to a 1,3-diphenoxypropan-2-yl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Diphenoxypropan-2-yl)oxysilane typically involves the reaction of 1,3-diphenoxypropan-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
1,3-Diphenoxypropan-2-ol+Trimethylchlorosilane→(1,3-Diphenoxypropan-2-yl)oxysilane+HCl
Industrial Production Methods
In an industrial setting, the production of (1,3-Diphenoxypropan-2-yl)oxysilane may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
(1,3-Diphenoxypropan-2-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane hydrides.
Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides and amines are employed under basic conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
(1,3-Diphenoxypropan-2-yl)oxysilane has several applications in scientific research:
Biology: Investigated for its potential as a protective group in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug delivery systems due to its ability to modify the solubility and stability of pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
作用机制
The mechanism by which (1,3-Diphenoxypropan-2-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can undergo hydrolysis to form silanols, which can further react with other functional groups. This reactivity is exploited in organic synthesis and materials science to create complex molecular architectures.
相似化合物的比较
Similar Compounds
Trimethylsilyl chloride: A commonly used silane reagent in organic synthesis.
Dimethylphenylsilane: Another organosilicon compound with different reactivity due to the presence of a phenyl group.
Trimethylsilyl trifluoromethanesulfonate: Known for its use in silylation reactions.
Uniqueness
(1,3-Diphenoxypropan-2-yl)oxysilane is unique due to the presence of the 1,3-diphenoxypropan-2-yl moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective reactivity and stability.
属性
CAS 编号 |
66535-70-4 |
|---|---|
分子式 |
C18H24O3Si |
分子量 |
316.5 g/mol |
IUPAC 名称 |
1,3-diphenoxypropan-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C18H24O3Si/c1-22(2,3)21-18(14-19-16-10-6-4-7-11-16)15-20-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3 |
InChI 键 |
YDEAPGBPBICYFP-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC(COC1=CC=CC=C1)COC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


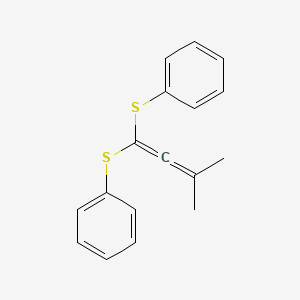
![4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate](/img/structure/B14479326.png)
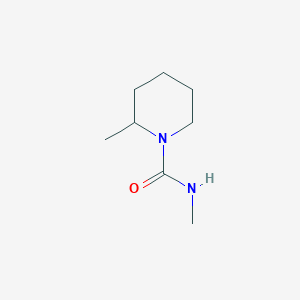
![1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one](/img/structure/B14479339.png)
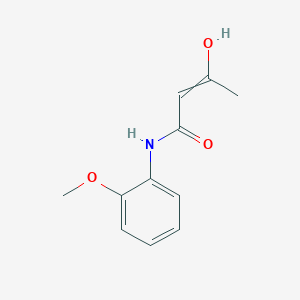
![3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid](/img/structure/B14479352.png)
![7-Methyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14479367.png)
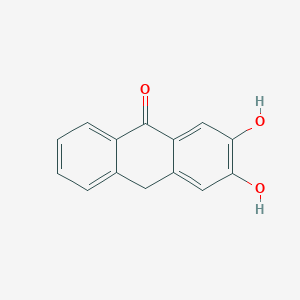
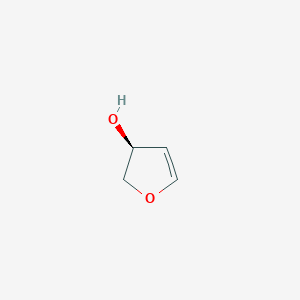
![4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol](/img/structure/B14479379.png)
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide](/img/structure/B14479386.png)

![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)

